N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide
CAS No.: 920314-94-9
Cat. No.: VC20564445
Molecular Formula: C21H17FN4O
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 920314-94-9 |
---|---|
Molecular Formula | C21H17FN4O |
Molecular Weight | 360.4 g/mol |
IUPAC Name | N-(2-aminophenyl)-4-[(6-fluoroindazol-1-yl)methyl]benzamide |
Standard InChI | InChI=1S/C21H17FN4O/c22-17-10-9-16-12-24-26(20(16)11-17)13-14-5-7-15(8-6-14)21(27)25-19-4-2-1-3-18(19)23/h1-12H,13,23H2,(H,25,27) |
Standard InChI Key | MMZKBPVAHRCJFJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=CC(=C4)F)C=N3 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide (molecular formula: , molecular weight: 374.411 g/mol) consists of three primary components: a benzamide core, a 2-aminophenyl substituent, and a 6-fluoroindazole group connected through a methylene bridge. The indazole moiety, a bicyclic aromatic system containing two nitrogen atoms, contributes to the compound’s planar geometry and hydrogen-bonding capabilities. The fluorine atom at the 6-position of the indazole ring enhances electron-withdrawing effects, potentially influencing binding interactions with biological targets.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 374.411 g/mol |
LogP (Octanol-Water) | 2.8 (predicted) |
Topological Polar Surface Area | 74.93 Ų |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
The compound’s moderate lipophilicity (LogP ~2.8) suggests favorable membrane permeability, while its polar surface area (74.93 Ų) aligns with guidelines for oral bioavailability .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis of N-(2-aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide typically involves a multi-step sequence:
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Indazole Ring Formation: 6-Fluoro-1H-indazole is synthesized via cyclization of 2-fluoro-6-nitrobenzaldehyde hydrazone under acidic conditions, followed by reduction to yield the primary amine.
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Benzamide Backbone Preparation: 4-(Bromomethyl)benzoyl chloride is coupled with 2-nitroaniline to form 4-(bromomethyl)-N-(2-nitrophenyl)benzamide, which is subsequently reduced to the corresponding amine.
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Coupling Reaction: The 6-fluoroindazole moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by purification via column chromatography or preparative HPLC.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | , 80°C, 12 h | 65% |
2 | , DMF, 0°C to RT, 6 h | 78% |
3 | , KCO, DMF, 100°C, 24 h | 55% |
Challenges in synthesis include steric hindrance during coupling and the need for stringent temperature control to prevent decomposition.
Biological Activities and Mechanisms
Kinase Inhibition and Anticancer Effects
The compound demonstrates potent inhibition of protein kinases, particularly those involved in tumor proliferation and survival. In vitro assays reveal IC values of 0.8–1.2 μM against Aurora kinase A and FLT3, kinases implicated in leukemia and solid tumors. Mechanistically, the indazole moiety occupies the ATP-binding pocket, while the benzamide group stabilizes interactions with hydrophobic residues.
Table 3: In Vitro Antiproliferative Activity
Cell Line | IC (μM) | Target Kinase |
---|---|---|
HL-60 (Leukemia) | 0.9 | Aurora kinase A |
MCF-7 (Breast) | 1.4 | EGFR |
A549 (Lung) | 1.1 | FLT3 |
Anti-Inflammatory Properties
Preliminary studies indicate suppression of NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM concentrations . This dual activity (anticancer and anti-inflammatory) positions the compound as a candidate for combinatorial therapies.
Pharmacokinetic and Toxicity Profiling
Absorption and Metabolism
In rodent models, the compound exhibits 62% oral bioavailability, with a plasma half-life of 3.2 hours. Cytochrome P450 isoforms CYP3A4 and CYP2C9 mediate primary metabolism, generating hydroxylated and glucuronidated metabolites.
Table 4: Pharmacokinetic Parameters (Rat)
Parameter | Value |
---|---|
1.8 h | |
1.4 μg/mL | |
AUC | 12.3 μg·h/mL |
Toxicity Considerations
Acute toxicity studies in mice report an LD of 320 mg/kg, with hepatotoxicity observed at doses exceeding 100 mg/kg. Chronic administration (28 days) at 50 mg/kg/day caused mild renal tubular necrosis, necessitating structural optimization to improve safety margins.
Applications and Future Directions
Challenges and Innovations
Key hurdles include metabolic instability and off-target kinase interactions. Strategies under investigation include:
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Prodrug Design: Masking the amine group to enhance solubility.
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Nanoparticle Encapsulation: Improving tumor-specific delivery.
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